6,7,8,9-tetrahydro-5H-benzo annulen-6-amine is an organic compound characterized by its unique bicyclic structure and presence of an amine functional group. Its molecular formula is , and it belongs to the class of benzoannulenes, which are polycyclic aromatic hydrocarbons. This compound has garnered interest in various fields of research due to its potential applications in medicinal chemistry and material science.
The compound is derived from benzoannulene structures, known for their interesting electronic properties and potential biological activities. It is classified as a bicyclic amine and can be synthesized through various organic reactions involving cycloheptanone derivatives and other reagents. Its classification within organic chemistry highlights its relevance in synthetic methodologies and its potential utility in drug development.
Synthesis of 6,7,8,9-tetrahydro-5H-benzo annulen-6-amine can be achieved through several methods. One prominent route involves the reaction of cycloheptanone with malononitrile and an aromatic aldehyde in the presence of a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in tetrahydrofuran (THF) under reflux conditions. This method allows for the formation of the desired amine structure through cyclization and subsequent functionalization steps.
Another approach includes the use of substituted benzosuberone derivatives as starting materials, which undergo various transformations to yield the target compound. These synthetic routes often involve multiple steps, including cyclocondensation reactions and functional group modifications to achieve the final product .
The molecular structure of 6,7,8,9-tetrahydro-5H-benzo annulen-6-amine features a fused bicyclic system with a nitrogen atom incorporated into its framework. The compound's three-dimensional conformation is critical for its reactivity and interaction with biological targets.
Key structural data includes:
6,7,8,9-tetrahydro-5H-benzo annulen-6-amine can participate in a variety of chemical reactions owing to its functional groups:
These reactions illustrate the compound's versatility in synthetic organic chemistry.
The mechanism of action for 6,7,8,9-tetrahydro-5H-benzo annulen-6-amine primarily relates to its interactions with biological molecules. Its structure allows it to bind selectively to certain receptors or enzymes, possibly influencing signaling pathways or biochemical processes.
Research indicates that derivatives of benzoannulenes exhibit activity as antagonists at N-Methyl-D-Aspartate receptors, particularly targeting subtypes such as GluN2B. This suggests that the compound may have implications in neuropharmacology, potentially affecting conditions like neurodegeneration or pain modulation .
The physical properties of 6,7,8,9-tetrahydro-5H-benzo annulen-6-amine include:
Chemical properties include:
These properties are essential for determining handling procedures and potential applications in various fields .
6,7,8,9-tetrahydro-5H-benzo annulen-6-amine has several applications across scientific disciplines:
GluN2B-containing N-Methyl-D-Aspartate receptors represent a critical therapeutic target due to their prominent role in excitotoxicity, a pathological process implicated in diverse neurological conditions. Unlike pan-N-Methyl-D-Aspartate receptor blockers, which indiscriminately inhibit all receptor subtypes and frequently induce severe adverse effects, GluN2B-selective antagonists offer a refined approach to neuroprotection. These compounds specifically target receptors enriched in extrasynaptic locations, which are primary mediators of pathological calcium influx leading to neuronal death in ischemic stroke, traumatic brain injury, and chronic neurodegeneration [2] [6]. The subunit-dependent functionality of N-Methyl-D-Aspartate receptors—where synaptic GluN2A activation promotes survival signaling and extrasynaptic GluN2B activation triggers cell death pathways—underscores the therapeutic rationale for subunit selectivity [5] [8]. Clinically, GluN2B antagonism has been investigated for Alzheimer’s disease, where aberrant N-Methyl-D-Aspartate receptor activity contributes to amyloid-beta-induced synaptic dysfunction, and Parkinson’s disease, wherein excitotoxicity exacerbates dopaminergic neuron loss [5] [6]. Furthermore, GluN2B receptors are implicated in neuropathic pain and depression, expanding their potential clinical utility beyond acute neuroprotection into chronic neurological and psychiatric disorders [6] [8].
The benzo[7]annulene scaffold emerged as a structurally novel chemotype addressing limitations of early GluN2B antagonists like ifenprodil. Initial efforts focused on modifying the benzazepine core, culminating in the identification of 6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine (CAS 17910-26-8) as a versatile pharmacophore [1] [3]. This scaffold offered distinct advantages: (1) Enhanced conformational rigidity compared to ifenprodil’s flexible piperidine linker, improving receptor complementarity; (2) Facile synthetic modification at the C6 amine and C5/C9 ring positions enabling extensive structure-activity relationship exploration; and (3) Improved metabolic stability over earlier compounds bearing labile phenolic groups [1] [6]. Research throughout the early 2010s systematically optimized this core, leading to derivatives exhibiting low nanomolar affinity (Ki < 10 nM) for the GluN2B ifenprodil-binding site [1] [3]. The scaffold’s capacity to accommodate diverse substituents while maintaining high GluN2B selectivity over related receptors (phencyclidine site, σ1, σ2) solidified its position as a privileged structure in GluN2B antagonist development [1] [6].
Table 1: Key Milestones in Benzo[7]annulenamine-Based Antagonist Development
Time Period | Development Focus | Representative Compounds | Key Advancements |
---|---|---|---|
Early 2000s | Scaffold Identification | Unsubstituted 6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine | Validation of core binding to ifenprodil site; Moderate affinity (Ki ~100-500 nM) |
2010-2014 | Ring Substitution & Amine Optimization | Compounds 20a (Ki=10 nM), 23a (Ki=7.9 nM) | Introduction of 2-methoxy group and N-(3-phenylpropyl) chain; Achievement of single-digit nM affinity |
2015-Present | Bioisosteric Replacement & Selectivity Enhancement | Nitro-substituted derivatives (e.g., Ki=1.6 nM) | Discovery of unexpected affinity boost with 2-NO₂ group; Improved selectivity profiles |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1